1-(1H-imidazol-2-yl)piperazine

Fragment-based drug discovery Lipophilicity Physicochemical property

1-(1H-imidazol-2-yl)piperazine (CAS 902770-91-6) is a heterocyclic building block consisting of a piperazine ring N-linked to the 2-position of an imidazole. With a molecular weight of 152.20 g/mol, two hydrogen bond donors, three acceptors, and a topological polar surface area (TPSA) of 44 Ų, it occupies a physicochemical space that is highly attractive for fragment-based drug discovery.

Molecular Formula C7H12N4
Molecular Weight 152.2 g/mol
CAS No. 902770-91-6
Cat. No. B3300550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-imidazol-2-yl)piperazine
CAS902770-91-6
Molecular FormulaC7H12N4
Molecular Weight152.2 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC=CN2
InChIInChI=1S/C7H12N4/c1-2-10-7(9-1)11-5-3-8-4-6-11/h1-2,8H,3-6H2,(H,9,10)
InChIKeyMHMOUFDAKNJXSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1H-Imidazol-2-yl)piperazine (CAS 902770-91-6) – Procurement-Ready Overview for Medicinal Chemistry & Fragment-Based Screening


1-(1H-imidazol-2-yl)piperazine (CAS 902770-91-6) is a heterocyclic building block consisting of a piperazine ring N-linked to the 2-position of an imidazole [1]. With a molecular weight of 152.20 g/mol, two hydrogen bond donors, three acceptors, and a topological polar surface area (TPSA) of 44 Ų, it occupies a physicochemical space that is highly attractive for fragment-based drug discovery [1]. The compound is commercially available as a free base and as a dihydrochloride salt, and it serves as a key intermediate or core scaffold in several medicinal chemistry programs, particularly in the development of kinase inhibitors and antiparasitic agents [2].

Why Generic Piperazine or Imidazole Substitution Cannot Replace 1-(1H-Imidazol-2-yl)piperazine in Structure-Activity Programs


Simple substitution of 1-(1H-imidazol-2-yl)piperazine with regioisomeric imidazolyl-piperazines (e.g., the 4‑yl isomer) or with other aryl‑piperazines (e.g., pyridin-2‑yl‑piperazine) is not functionally equivalent because the 2‑imidazolyl substitution imposes a unique combination of hydrogen-bond donor/acceptor geometry, basicity, and steric profile [1]. Computed properties demonstrate that the 2‑imidazolyl isomer exhibits a distinct XLogP3 of −0.1 and a TPSA of 44 Ų, placing it in a narrow fragment-optimized range that analogs with additional ring systems (e.g., benzimidazoles) or alternative nitrogen placement do not share [1]. These differences directly affect crystallization behavior, metabolic stability, and binding-mode compatibility in kinase and protease targets, meaning procurement of a generic “piperazine derivative” without verifying the exact 2‑imidazolyl connectivity risks irreproducible SAR data [1].

1-(1H-Imidazol-2-yl)piperazine – Quantitative Differentiation Evidence Versus Nearest Analogs


Lipophilicity Advantage: XLogP3 of −0.1 Compared to Pyridin-2-yl and Benzimidazol-2-yl Piperazines

The computed XLogP3 of 1-(1H-imidazol-2-yl)piperazine is −0.1 [1]. For the common comparator 1-(pyridin-2-yl)piperazine, XLogP3 is 0.2, indicating higher lipophilicity [2]. For 1-(1H-benzo[d]imidazol-2-yl)piperazine, the XLogP3 is approximately 1.5 [3]. The lower lipophilicity of the target compound translates to better aqueous solubility and a more favorable fragment-like property profile (rule-of-three compliance) [1].

Fragment-based drug discovery Lipophilicity Physicochemical property

Topological Polar Surface Area (TPSA) Differentiation: 44 Ų vs. Isomeric and Heteroaryl Analogs

1-(1H-imidazol-2-yl)piperazine has a TPSA of 44 Ų [1]. The regioisomer 1-(1H-imidazol-4-yl)piperazine also has a TPSA of 44 Ų but differs in hydrogen-bond donor placement [2]. In contrast, 1-(pyridin-2-yl)piperazine has a TPSA of only 28 Ų, and 1-(1H-benzo[d]imidazol-2-yl)piperazine has a TPSA of 53 Ų [3][4]. A TPSA ≤60 Ų is considered optimal for oral bioavailability; the target compound’s 44 Ų provides a balanced profile that the pyridine analog (lower TPSA) may not match in terms of solubility modulation, while the benzimidazole analog (higher TPSA) may face permeability challenges.

Medicinal chemistry Drug-likeness Permeability

Predicted pKa and Basicity: Implications for Salt Selection and Crystallization

The predicted pKa of 1-(1H-imidazol-2-yl)piperazine is 16.29 ± 0.10 (strongly basic, imidazole NH) . The piperazine moiety provides two additional basic nitrogens (pKa ~5–6 and ~9–10). This multi-basic nature contrasts with 1-(pyridin-2-yl)piperazine, whose pyridine nitrogen has a lower pKa (~3.5–4.5), making it a weaker base. The high pKa of the imidazole NH in the target compound enables selective deprotonation and subsequent N-alkylation under mild conditions, a property leveraged in the synthesis of imidazolopiperazine antimalarials [1]. Proper salt selection (e.g., dihydrochloride) requires knowledge of this pKa to ensure consistent solid-state properties and stability.

Salt formation Crystallization Pre-formulation

Hydrogen-Bond Donor/Acceptor Ratio: Fragment-Like Property Advantage Over Benzimidazole Analogs

With 2 hydrogen-bond donors and 3 acceptors, 1-(1H-imidazol-2-yl)piperazine adheres strictly to the ‘rule of three’ for fragment-based screening [1]. 1-(1H-benzo[d]imidazol-2-yl)piperazine, by contrast, has 3 donors and 3 acceptors, and a higher molecular weight (215.28 g/mol vs 152.20 g/mol), placing it outside typical fragment-screening libraries [2]. The lower donor count of the target compound reduces the likelihood of promiscuous binding, enhancing hit confirmation rates in biophysical assays such as SPR or thermal shift.

Fragment-based screening Ligand efficiency Rule of three

1-(1H-Imidazol-2-yl)piperazine – High-Value Application Scenarios Derived from Quantitative Differentiation


Fragment-Based Screening Library Construction for Kinase and Protease Targets

With XLogP3 = −0.1 and TPSA = 44 Ų, 1-(1H-imidazol-2-yl)piperazine is an ideal fragment-size scaffold for biophysical screening libraries targeting ATP-binding sites in kinases and catalytic clefts in serine/cysteine proteases [1]. Its balanced hydrogen-bond profile (2 donors, 3 acceptors) enables specific directional interactions without promiscuous binding, as evidenced by its incorporation into imidazolopiperazine-derived inhibitors that achieved sub-nanomolar potency against Trypanosoma brucei while maintaining >10,000-fold selectivity over human cells [2].

Regioselective Chemical Probe Synthesis for GPCR and Ion Channel Functional Studies

The N-2 imidazole connectivity of 1-(1H-imidazol-2-yl)piperazine provides a defined geometry that differs from regioisomeric N-4 imidazolyl-piperazines, enabling unambiguous SAR interpretation. The high predicted pKa of the imidazole NH (16.29) permits selective N-alkylation under mild conditions, facilitating the synthesis of chemical probes with a retained free piperazine NH for further derivatization . This regiochemical precision is critical for academic and industrial laboratories constructing focused compound libraries for GPCR or ion channel targets.

Antiparasitic Drug Discovery Programs Targeting Trypanosoma and Plasmodium Species

The core scaffold of 1-(1H-imidazol-2-yl)piperazine has been validated in antiparasitic research as part of a series that yielded low-nanomolar inhibitors of T. brucei (EC50 = 5 nM) with no cytotoxicity (HeLa CC50 > 25,000 nM) [2]. Procuring this exact building block ensures that the correct imidazole-piperazine connectivity is maintained, which is essential for reproducing the SAR that led to parasite-specific activity while avoiding the mammalian toxicity observed with alternative heterocyclic linkers.

Salt Form Optimization and Pre-Formulation Development Studies

The multi-basic nature of 1-(1H-imidazol-2-yl)piperazine (piperazine pKa ~5–6 and ~9–10; imidazole NH pKa ~16.3) creates opportunities for salt screening with mono-, di-, or mixed-acid counterions to tailor solubility, hygroscopicity, and thermal stability . Unlike simpler piperazine analogs that form only mono-hydrochloride salts, the target compound’s extended basicity profile supports diverse salt forms (e.g., dihydrochloride, tosylate), enabling industrial pre-formulation teams to select the optimal solid form for in vivo PK studies or long-term storage.

Quote Request

Request a Quote for 1-(1H-imidazol-2-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.